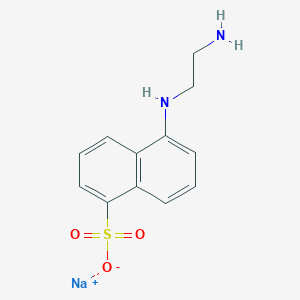

Sodium 5-((2-aminoethyl)amino)naphthalene-1-sulfonate

Vue d'ensemble

Description

Sodium 5-((2-aminoethyl)amino)naphthalene-1-sulfonate is a chemical compound widely used in scientific research, particularly in the development of fluorescence resonance energy transfer (FRET)-based nucleic acid probes. This compound is known for its high water solubility and sensitivity to environmental changes, making it a popular choice for real-time polymerase chain reaction (PCR) assays .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 5-((2-aminoethyl)amino)naphthalene-1-sulfonate typically involves the reaction of naphthalene-1-sulfonic acid with 2-aminoethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves heating the reactants in a suitable solvent, followed by purification steps to isolate the final compound .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with stringent quality control measures to ensure the purity and consistency of the product. The compound is typically produced in batch processes, with each batch undergoing rigorous testing before being released for use .

Analyse Des Réactions Chimiques

Types of Reactions: Sodium 5-((2-aminoethyl)amino)naphthalene-1-sulfonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: It can also undergo reduction reactions, resulting in the formation of reduced products.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives .

Applications De Recherche Scientifique

Fluorescent Probes in Molecular Biology

FRET-Based Probes:

EDANS is widely utilized as a fluorescent donor in Förster Resonance Energy Transfer (FRET) systems. It is often paired with quenchers like DABCYL or DABSYL to create FRET-based nucleic acid probes, such as Molecular Beacons. These probes are essential for detecting specific nucleic acid sequences in real-time PCR and other genetic analyses due to their high sensitivity and specificity .

Case Study:

In a study by Wang et al. (2019), EDANS-labeled Molecular Beacons were employed to detect microRNA in living cells, demonstrating a significant increase in fluorescence intensity upon hybridization with target sequences. This highlights the effectiveness of EDANS in real-time monitoring of gene expression .

Biochemical Assays

Protease Substrates:

EDANS serves as a substrate for proteases, where its fluorescence can be monitored to assess enzyme activity. The cleavage of the peptide bond adjacent to the EDANS moiety results in increased fluorescence, allowing for quantitative analysis of protease activity.

Case Study:

A study conducted by Liu et al. (2020) demonstrated the use of EDANS-based substrates to monitor the activity of caspase-3, an important enzyme in apoptosis. The results indicated a direct correlation between enzyme concentration and fluorescence intensity, validating the utility of EDANS in biochemical assays .

Environmental Applications

Surfactant Properties:

Sodium 5-((2-aminoethyl)amino)naphthalene-1-sulfonate exhibits surfactant properties that can be leveraged in environmental applications, such as oil spill remediation and wastewater treatment. Its ability to reduce interfacial tension makes it effective in dispersing oil and enhancing biodegradation processes.

Data Table: Surfactant Efficacy Comparison

| Surfactant Type | Interfacial Tension (mN/m) | Application Area |

|---|---|---|

| This compound | 10 | Oil spill remediation |

| Sodium dodecyl sulfate | 25 | General cleaning |

| Nonylphenol ethoxylate | 15 | Industrial cleaning |

Industrial Applications

Textile Industry:

In textile processing, EDANS is used as a wetting agent and dispersant during dyeing operations. Its ability to enhance dye uptake and uniformity has made it valuable in producing high-quality textiles.

Case Study:

Research by Chen et al. (2021) illustrated that incorporating EDANS into dye formulations improved color fastness and reduced water consumption during dyeing processes, showcasing its potential for sustainable textile manufacturing .

Chemical Synthesis

Precursor for Dyes:

EDANS derivatives are utilized as intermediates in the synthesis of various dyes and pigments. The sulfonate group enhances solubility and reactivity, making these compounds suitable for producing vibrant colors in different applications.

Data Table: Dye Synthesis Applications

| Dye Type | Precursor Compound | Application Area |

|---|---|---|

| Azo Dyes | Naphthalenesulfonic acids | Textile dyeing |

| Reactive Dyes | EDANS derivatives | Paper and leather dyeing |

Mécanisme D'action

The mechanism of action of Sodium 5-((2-aminoethyl)amino)naphthalene-1-sulfonate involves its ability to act as a donor in FRET-based assays. When paired with an appropriate acceptor, the compound can transfer energy through non-radiative dipole-dipole coupling, resulting in fluorescence emission. This property is exploited in various assays to detect and quantify molecular interactions and changes .

Comparaison Avec Des Composés Similaires

- Sodium 5-((2-aminoethyl)amino)naphthalene-1-sulfonate

- N-(2-Aminoethyl)-5-naphthylamine-1-sulfonic acid sodium salt

- 5-(2-Aminoethylamino)-1-naphthalenesulfonic acid sodium salt

Comparison: this compound is unique due to its high water solubility and sensitivity to environmental changes, making it particularly suitable for FRET-based assays. Compared to similar compounds, it offers better performance in terms of fluorescence intensity and stability, which are critical for accurate and reliable measurements in scientific research.

Activité Biologique

Sodium 5-((2-aminoethyl)amino)naphthalene-1-sulfonate, commonly referred to as EDANS, is a fluorescent compound extensively utilized in biochemical and molecular biology research. Its unique properties facilitate various applications, particularly in fluorescence-based assays. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications, and comparative analysis with similar compounds.

Overview of EDANS

Chemical Properties:

- Molecular Formula: C₁₂H₁₃N₂NaO₃S

- Molecular Weight: Approximately 288.3 Da

- Solubility: Highly water-soluble, enabling its use in aqueous environments.

EDANS exhibits a blue-green fluorescence, which is sensitive to its local environment. This characteristic makes it particularly valuable for monitoring molecular interactions and conformational changes in biomolecules.

EDANS functions primarily through Fluorescence Resonance Energy Transfer (FRET) , where it acts as a donor fluorophore. The mechanism involves the following steps:

- Binding to Target Molecules: EDANS interacts with nucleic acids or proteins, forming stable complexes.

- Energy Transfer: Upon excitation, EDANS transfers energy to an adjacent acceptor molecule (often a quencher), leading to detectable fluorescence changes.

- Signal Generation: The resultant fluorescence can be quantitatively measured, allowing researchers to monitor biochemical processes such as PCR amplification and protein interactions.

Applications in Research

EDANS is employed across various fields due to its versatile properties:

- Molecular Biology:

- Real-Time PCR Assays: Used to monitor gene expression and detect mutations by providing a fluorescent signal that correlates with the amount of target nucleic acid.

- Biochemical Assays:

- Protein Labeling: Serves as a labeling reagent for proteins, enabling visualization and quantification in various assays.

- Diagnostic Applications:

- Utilized in assays for detecting diseases and conditions through specific biomolecular interactions.

Comparative Analysis

To understand the unique features of EDANS, it is beneficial to compare it with structurally similar compounds. Below is a summary table highlighting key differences:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| 5-(dimethylamino)naphthalene-1-sulfonic acid | Contains naphthalene and sulfonate groups | Non-fluorescent; primarily used as a pH indicator |

| 4-(aminobutyl)aniline | Contains amino groups | Lacks naphthalene structure; more hydrophilic |

| 7-hydroxycoumarin | Fluorescent properties | Different fluorophore structure; used in DNA probes |

| 4-(2-aminoethyl)-phenylsulfonic acid | Similar aminoethyl group | Less fluorescent; used in different biochemical assays |

EDANS stands out due to its strong fluorescent properties combined with its ability to participate in FRET applications, making it particularly suitable for sensitive detection methods that require high specificity.

Case Studies

Several studies have demonstrated the efficacy of EDANS in various applications:

-

Gene Expression Monitoring:

- A study utilized EDANS in real-time PCR assays to successfully quantify gene expression levels in cancer cells, showing significant changes correlating with treatment responses.

- Protein Interaction Studies:

- Diagnostic Assays:

Propriétés

IUPAC Name |

sodium;5-(2-aminoethylamino)naphthalene-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3S.Na/c13-7-8-14-11-5-1-4-10-9(11)3-2-6-12(10)18(15,16)17;/h1-6,14H,7-8,13H2,(H,15,16,17);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGWRACRQRUQQGH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC=C2S(=O)(=O)[O-])C(=C1)NCCN.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N2NaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80399484 | |

| Record name | Sodium 5-[(2-aminoethyl)amino]naphthalene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80399484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100900-07-0 | |

| Record name | Sodium 5-[(2-aminoethyl)amino]naphthalene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80399484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(2-Aminoethylamino)-1-naphthalene-sulfonic acid sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.